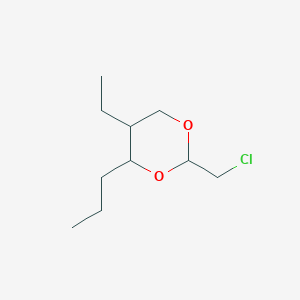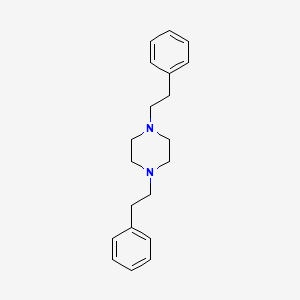![molecular formula C5H9Cl3S2 B14732996 2-Methyl-2-[(trichloromethyl)disulfanyl]propane CAS No. 13029-16-8](/img/structure/B14732996.png)
2-Methyl-2-[(trichloromethyl)disulfanyl]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[(trichloromethyl)disulfanyl]propane is an organic compound with the molecular formula C6H11Cl3S2 It is a disulfide compound, characterized by the presence of a trichloromethyl group attached to a disulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(trichloromethyl)disulfanyl]propane typically involves the reaction of 2-methylpropane-2-thiol with trichloromethyl disulfide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-[(trichloromethyl)disulfanyl]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-[(trichloromethyl)disulfanyl]propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-[(trichloromethyl)disulfanyl]propane involves its ability to interact with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially affecting enzyme activities and signaling pathways. The trichloromethyl group may also contribute to its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-propanethiol: A thiol compound with similar structural features but lacking the disulfide linkage.
Chlorobutanol: Contains a trichloromethyl group but differs in its overall structure and properties.
Uniqueness
2-Methyl-2-[(trichloromethyl)disulfanyl]propane is unique due to the combination of a trichloromethyl group and a disulfide linkage, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
13029-16-8 |
|---|---|
Fórmula molecular |
C5H9Cl3S2 |
Peso molecular |
239.6 g/mol |
Nombre IUPAC |
2-methyl-2-(trichloromethyldisulfanyl)propane |
InChI |
InChI=1S/C5H9Cl3S2/c1-4(2,3)9-10-5(6,7)8/h1-3H3 |
Clave InChI |
IBCRJKXZASJVHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SSC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




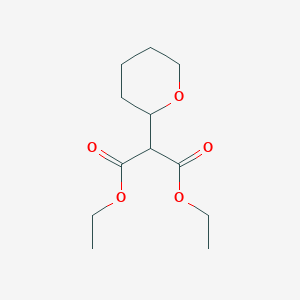
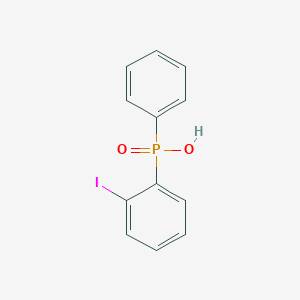
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)

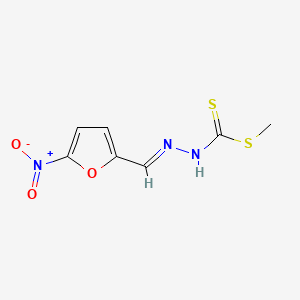
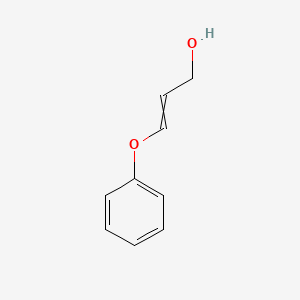
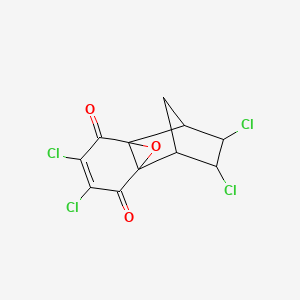
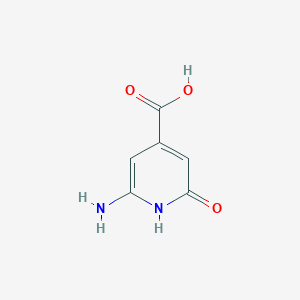
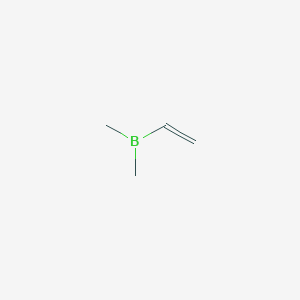
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
